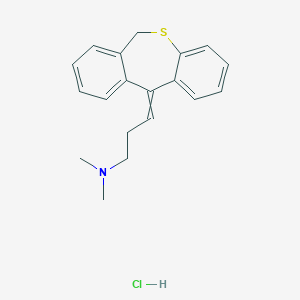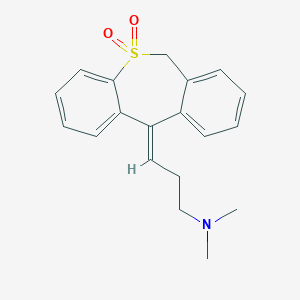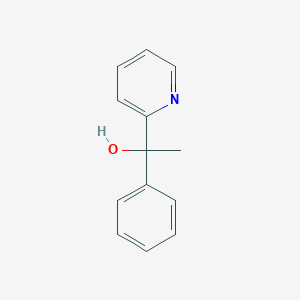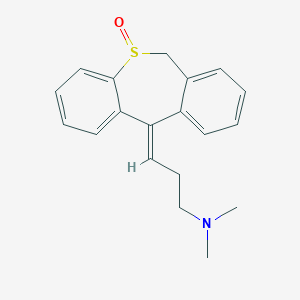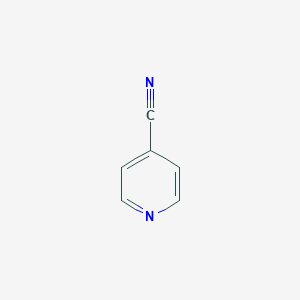
Fluphenazine sulfoxide
Overview
Description
Fluphenazine sulfoxide is a derivative of fluphenazine, a phenothiazine antipsychotic medicine used to treat psychotic disorders such as schizophrenia . It has the molecular formula C22H26F3N3O2S and a molecular weight of 453.52 .
Synthesis Analysis
This compound can be synthesized from fluphenazine dihydrochloride. In one method, 500 mg of fluphenazine dihydrochloride was dissolved in 25 ml of water, and a calculated amount of oxone was added .Molecular Structure Analysis
The molecular structure of this compound is characterized by a phenothiazine ring system . The compound has a trifluoromethyl group attached to the phenothiazine ring, and a piperazine side chain attached to the nitrogen in the para position .Chemical Reactions Analysis
This compound has been used in analytical studies to understand the effects of sulfoxidation on the stability and behavior of related organic compounds . It has also been examined for its role in the synthesis of complex molecules with unique properties .Scientific Research Applications
Fluphenazine and its metabolites, including Fluphenazine sulfoxide, accumulate in higher levels in tissues compared to plasma, with the liver containing the highest levels of all analytes. This compound is the major metabolite in brain regions and accumulates significantly in fat. Its affinity for D1 and D2 receptors is lower than Fluphenazine, indicating its metabolites are less likely to contribute importantly to pharmacologic responses of Fluphenazine (Aravagiri et al., 1995).
A specific radioimmunoassay for this compound has been developed, capable of quantitating very low concentrations in plasma, indicating its potential for clinical monitoring in patients treated with Fluphenazine (Midha et al., 1988).
The metabolite Fluphenazine N-oxide may be a toxic metabolite, as its association with side effects was stronger than the parent Fluphenazine. This highlights the importance of understanding the metabolic pathways and potential side effects of Fluphenazine and its metabolites in clinical settings (Putten et al., 1991).
In schizophrenic patients treated with Fluphenazine decanoate, sulfoxidation is an important pathway in its metabolism. The study demonstrates that metabolic sites other than gut wall are involved in sulfoxidation (Midha et al., 2004).
This compound levels were significantly lower in patients receiving Fluphenazine decanoate compared to those on oral Fluphenazine, supporting the view that drug metabolism is a more important factor for patients treated with oral phenothiazine neuroleptics (Marder et al., 1989).
Fluphenazine has demonstrated antimutagenic activity in short-term tests, suggesting its potential use in preventing the genotoxicity of certain mutagens. This activity is linked to its ability to reduce free radical levels (Gąsiorowski et al., 2001).
Safety and Hazards
Fluphenazine sulfoxide is classified as having acute oral toxicity (Category 3, H301) and reproductive toxicity (Category 1A, H360). It is toxic if swallowed and may damage fertility or the unborn child. Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Fluphenazine, the parent compound of Fluphenazine Sulfoxide, primarily targets the postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in regulating a variety of physiological functions, including motor control, cognition, emotion, and endocrine regulation .
Mode of Action
Fluphenazine interacts with its targets by blocking the D1 and D2 receptors . This blockade depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Biochemical Pathways
The sulfoxidation of Fluphenazine is a major metabolic pathway . This process implies that metabolic sites other than the gut wall are also involved in the metabolism of Fluphenazine . The sulfoxide metabolite of Fluphenazine is found in substantial levels in the plasma of patients treated with Fluphenazine .
Pharmacokinetics
The pharmacokinetic properties of Fluphenazine, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability. For Fluphenazine, it has been reported that the bioavailability is 2.7% when administered orally . , but sulfoxidation is known to be an important pathway.
Result of Action
The molecular and cellular effects of Fluphenazine’s action primarily result from its interaction with dopaminergic receptors. By blocking these receptors, Fluphenazine alters the normal functioning of dopamine-regulated physiological processes. This can lead to changes in basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that the metabolism of Fluphenazine can be affected by factors such as smoking , which could potentially influence the action of this compound as well.
Biochemical Analysis
Biochemical Properties
Fluphenazine Sulfoxide, like its parent compound Fluphenazine, is believed to interact with dopaminergic D1 and D2 receptors in the brain . It depresses the release of hypothalamic and hypophyseal hormones
Cellular Effects
This compound is expected to have similar cellular effects as Fluphenazine. Fluphenazine affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain .
Molecular Mechanism
Fluphenazine, its parent compound, is known to block postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This suggests that this compound may have similar molecular mechanisms.
Temporal Effects in Laboratory Settings
Studies on Fluphenazine have shown that it takes 3-6 months to establish a steady state of Fluphenazine with certain dosage regimens .
Dosage Effects in Animal Models
Fluphenazine has been shown to effectively attenuate mechanical allodynia in rat neuropathic pain models at doses that approximate those used in rodent models of psychosis .
Metabolic Pathways
It is known that Fluphenazine and its metabolites, including this compound, were detected in tissues at higher levels than in plasma, and the levels increased with dose .
Transport and Distribution
This compound, like Fluphenazine, is likely distributed within cells and tissues. Fluphenazine was found to be 10- to 27-fold higher in brain regions than in plasma . This compound was the major metabolite in brain regions and accumulated in fat 43 to 75 times more than Fluphenazine .
Subcellular Localization
Given its lipophilic nature and its accumulation in fat , it is likely that it localizes to lipid-rich areas of the cell
Properties
IUPAC Name |
2-[4-[3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N3O2S/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)31(21)30)9-3-8-26-10-12-27(13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPPOFUTIWYLNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937326 | |
| Record name | 10-{3-[4-(2-Hydroxyethyl)piperazin-1-yl]propyl}-2-(trifluoromethyl)-5lambda~4~-phenothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1674-76-6 | |
| Record name | Fluphenazine sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001674766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-{3-[4-(2-Hydroxyethyl)piperazin-1-yl]propyl}-2-(trifluoromethyl)-5lambda~4~-phenothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUPHENAZINE SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V73CQS9VA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


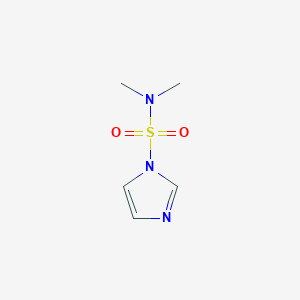



![2-[(p-Methyl-alpha-phenylbenzyl)oxy]ethyl(dimethyl)ammonium chloride](/img/structure/B195869.png)

